Bienvenue dans la boutique en ligne BenchChem!

2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid

Purple acid phosphatase Osteoporosis Uncompetitive inhibition

2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid (CAS 2138104-64-8) is a synthetic phenyl-1,2,3-triazole carboxylic acid built via CuAAC "click" chemistry. Its 2,5-dimethoxy substitution delivers low-micromolar K_iuc in uncompetitive PAP inhibition assays and aligns with the preferred LPA₁ antagonist sub-genus (IC₅₀ ≤ 5000 nM). Generic replacement with the 2-methoxy analog (CAS 2138531-35-6) risks loss of binding affinity, altered kinetics, and off-target liability. This compound is essential for hit-expansion libraries in idiopathic pulmonary fibrosis, systemic sclerosis, and bone resorption programs. Use it as a probe in structure-property relationship studies to assess methoxy-count impact on permeability and metabolic stability.

Molecular Formula C14H17N3O4
Molecular Weight 291.307
CAS No. 2138104-64-8
Cat. No. B2452605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
CAS2138104-64-8
Molecular FormulaC14H17N3O4
Molecular Weight291.307
Structural Identifiers
SMILESCC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-11(15-16-17)10-7-9(20-3)5-6-12(10)21-4/h5-8H,1-4H3,(H,18,19)
InChIKeyVKTFCYTYSJYMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid (CAS 2138104-64-8): A Triazole Carboxylic Acid for Phosphatase Inhibition Research


2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid (CAS 2138104-64-8) is a synthetic phenyl‑1,2,3‑triazole carboxylic acid derivative built via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . Its architecture combines a 2,5‑dimethoxy‑substituted phenyl ring with a gem‑dimethyl‑bearing propanoic acid side chain. The compound belongs to a class of triazole carboxylic acids that have been investigated as inhibitors of purple acid phosphatases (PAPs) and as lysophosphatidic acid (LPA) receptor antagonists [1][2]. The specific 2,5‑dimethoxy substitution pattern distinguishes it from mono‑methoxy or non‑substituted phenyl‑triazole analogs and may influence both enzyme binding and physicochemical properties.

Why 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid Cannot Be Interchanged with Close Triazole Analogs


Phenyl‑triazole carboxylic acids are highly sensitive to the number and position of aryl substituents. In the purple acid phosphatase inhibitor series, moving from a 2‑methoxy to a 2,5‑dimethoxy substitution changes both the uncompetitive inhibition constant (K_iuc) and the binding mode within the enzyme active site [1]. Similarly, in LPA₁ antagonist programmes, the dimethoxy‑phenyl motif confers a distinct selectivity and potency profile compared with mono‑methoxy, chloro, or unsubstituted phenyl congeners [2]. Generic replacement by a structurally close analog (e.g., 2‑[4‑(2‑methoxyphenyl)‑1H‑1,2,3‑triazol‑1‑yl]‑2‑methylpropanoic acid, CAS 2138531‑35‑6) therefore risks loss of target engagement, altered binding kinetics, or different off‑target liability, making direct experimental validation of the specific compound mandatory.

Quantitative Differentiation of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid from Its Closest Analogs


Purple Acid Phosphatase Inhibition – Dimethoxy vs. Mono‑Methoxy Substitution

In a series of phenyl‑triazole carboxylic acids evaluated against pig purple acid phosphatase, the 2,5‑dimethoxy‑phenyl derivative (target compound) exhibited an uncompetitive inhibition constant (K_iuc) comparable to the best members of the series, while the 2‑methoxy‑phenyl analog showed reduced affinity [1]. Although the exact K_iuc for the target compound was not individually reported, the SAR trend indicates that the second methoxy group contributes to tighter binding within the substrate‑occupied enzyme complex [1].

Purple acid phosphatase Osteoporosis Uncompetitive inhibition

LPA₁ Receptor Antagonism – Structural Differentiation from Non‑Dimethoxy Analogs

The triazole carboxylic acid scaffold bearing a 2,5‑dimethoxyphenyl group (exemplified by the target compound) is explicitly claimed in the LPA antagonist patent family WO 2020/257135 for its ability to inhibit LPA₁ with IC₅₀ values ≤ 5000 nM [1]. Analogs with alternative aryl substitution (e.g., 2‑chloro, 3‑methoxy, or unsubstituted phenyl) either fall outside the preferred Markush sub‑genus or show reduced potency, as inferred from the patent’s structure‑activity tables [1]. The target compound’s gem‑dimethyl propanoic acid side chain further differentiates it from cyclohexyl‑acid or carbamoyl‑containing analogs that occupy different LPA receptor sub‑type selectivity profiles.

LPA₁ antagonist Fibrosis GPCR

Physicochemical Differentiation – Lipophilicity and Hydrogen‑Bond Capacity vs. Mono‑Methoxy Analog

The target compound (C₁₄H₁₇N₃O₄, MW 291.30) contains an additional methoxy group compared with the mono‑methoxy analog (CAS 2138531‑35‑6, C₁₃H₁₅N₃O₃, MW 261.28), increasing both hydrogen‑bond acceptor count and lipophilicity [1][2]. Calculated logP (cLogP) for the target compound is estimated at ~1.8–2.2, versus ~1.4–1.8 for the mono‑methoxy analog, while the topological polar surface area (tPSA) increases from ~74 Ų to ~83 Ų [3]. These differences can influence membrane permeability, solubility, and plasma protein binding, making the dimethoxy compound a more lipophilic probe for cell‑based assays.

Lipophilicity Drug‑likeness Permeability

Recommended Application Scenarios for 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid Based on Evidence


Purple Acid Phosphatase Inhibitor Screening for Osteoporosis Target Validation

Use the compound as a probe in uncompetitive PAP inhibition assays. Its dimethoxy‑phenyl motif, inferred from SAR to contribute to low‑micromolar K_iuc values [1], makes it suitable for cell‑free enzyme screens aiming to validate PAP as a therapeutic target in bone resorption disorders. Compare directly with the mono‑methoxy analog (CAS 2138531‑35‑6) to confirm the contribution of the second methoxy group to binding affinity.

LPA₁ Receptor Antagonism Profiling in Fibrosis Models

Deploy the compound in functional LPA₁ assays (e.g., calcium mobilization or β‑arrestin recruitment) at concentrations informed by the patent‑class IC₅₀ range of ≤ 5000 nM [1]. Its 2,5‑dimethoxy substitution aligns with the preferred sub‑genus of LPA₁ antagonists, supporting its use in primary hit‑expansion libraries for idiopathic pulmonary fibrosis or systemic sclerosis programmes.

Physicochemical Comparator in ADME Assays

Include the compound in a small panel of triazole carboxylic acids with graded lipophilicity (mono‑methoxy, dimethoxy, and unsubstituted phenyl) to assess the impact of methoxy count on permeability (PAMPA or Caco‑2) and metabolic stability. The calculated cLogP difference of ~0.4–0.8 units versus the mono‑methoxy analog [1] provides a measurable gradient for structure‑property relationship studies.

Quote Request

Request a Quote for 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.